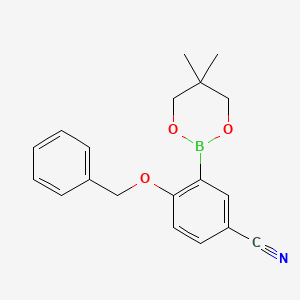
4-Benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
4-Benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a compound that features a benzonitrile core substituted with a benzyloxy group and a dioxaborinan moiety.
Preparation Methods
The synthesis of 4-Benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of a benzonitrile derivative with a boronic ester. One common synthetic route includes the use of 4-benzyloxy-3-bromobenzonitrile and 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst . The reaction conditions often involve a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
4-Benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl compound.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
4-Benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is used in various scientific research applications, including:
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Material Science: The compound is used in the development of new materials with specific electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Mechanism of Action
The primary mechanism of action for 4-Benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-aryl intermediate, which then undergoes reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium species .
Comparison with Similar Compounds
Similar compounds to 4-Benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile include other boronic esters such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
These compounds share similar boronic ester functionalities but differ in their aromatic substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and selectivity in synthetic applications .
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-19(2)13-23-20(24-14-19)17-10-16(11-21)8-9-18(17)22-12-15-6-4-3-5-7-15/h3-10H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEIJKRABIFETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147418 | |
| Record name | Benzonitrile, 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096994-98-6 | |
| Record name | Benzonitrile, 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















